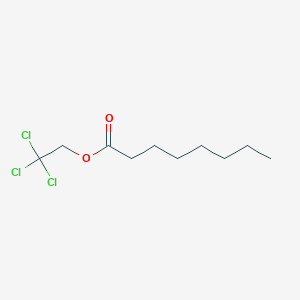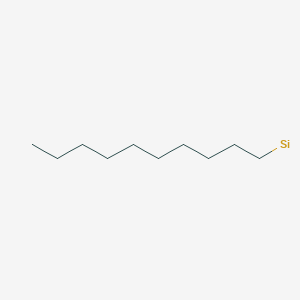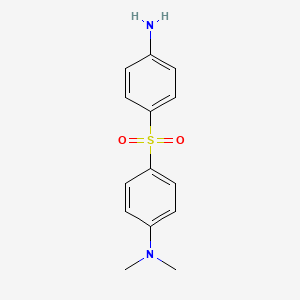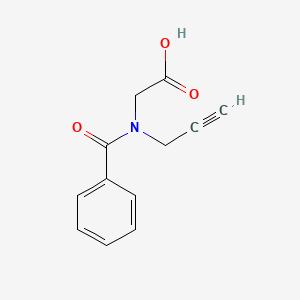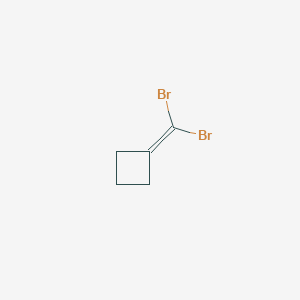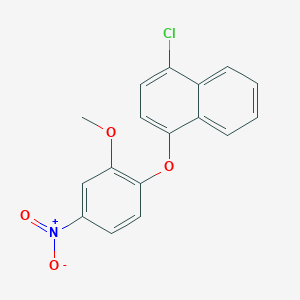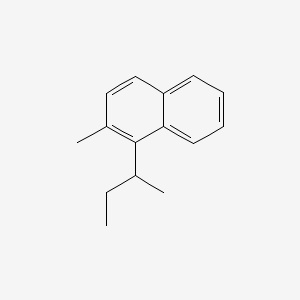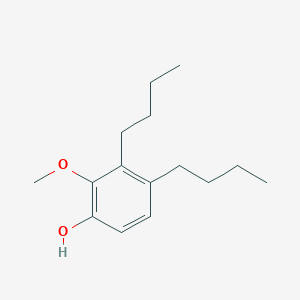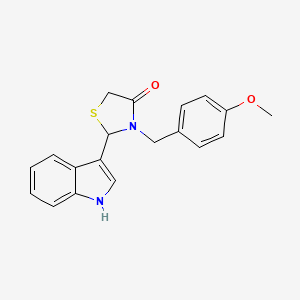
2-(1H-Indol-3-yl)-3-((4-methoxyphenyl)methyl)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features an indole ring, a methoxyphenyl group, and a thiazolidinone core, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one typically involves the condensation of an indole derivative with a thiazolidinone precursor. One common method is the reaction of 1H-indole-3-carbaldehyde with 4-methoxybenzylamine in the presence of a thiazolidinone-forming reagent such as thioglycolic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Possible applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring may interact with biological receptors, while the thiazolidinone core could modulate enzyme activity. Further research is needed to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-3-yl)-3-phenyl-1,3-thiazolidin-4-one: Lacks the methoxy group, which may affect its biological activity.
2-(1H-indol-3-yl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxy group in 2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one may enhance its solubility and biological activity compared to similar compounds. This structural feature could make it a more promising candidate for certain applications.
Propiedades
Número CAS |
86427-43-2 |
|---|---|
Fórmula molecular |
C19H18N2O2S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O2S/c1-23-14-8-6-13(7-9-14)11-21-18(22)12-24-19(21)16-10-20-17-5-3-2-4-15(16)17/h2-10,19-20H,11-12H2,1H3 |
Clave InChI |
UKPKEFRNADSZPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
